molecular formula C17H23N3O6S2 B2709991 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428348-85-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2709991
CAS RN: 1428348-85-9
M. Wt: 429.51
InChI Key: DOSXHRDSZLTZDO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a benzo[d]oxazole group, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Scientific Research Applications

Potential Therapeutic Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and similar sulfonamide derivatives have been investigated for their potential therapeutic applications. For instance, sulfonamides have been explored for their antimalarial activity against COVID-19 through computational calculations and molecular docking studies, indicating their potential as therapeutic agents in treating complex diseases (Fahim & Ismael, 2021). Furthermore, the design of selective 5-HT7 receptor ligands and multifunctional agents from arylsulfonamide derivatives suggests their applicability in treating CNS disorders (Canale et al., 2016).

Synthetic Methodologies

Sulfonamide derivatives have been central to the development of new synthetic methodologies. The exploration of β-piperidinoethylsulfides oxidation leading to β-aminoethylsulfones demonstrates the chemical versatility of sulfonamides in synthesizing kinase inhibitors (Griffin et al., 2006). Additionally, the Rh(II)-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazoles highlights an innovative approach to generate sulfonylated unsaturated piperidines, showcasing the utility of sulfonamides in synthesizing novel heterocyclic and macrocyclic structures (Furukawa et al., 2019).

Antibacterial Applications

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety reveal their potential as antibacterial agents. This research underscores the significance of sulfonamides in the development of new antimicrobial compounds that could offer alternative treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S2/c1-19-15-10-14(4-5-16(15)26-17(19)21)27(22,23)18-11-12-6-8-20(9-7-12)28(24,25)13-2-3-13/h4-5,10,12-13,18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXHRDSZLTZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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